6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid Mycophenolic Acid is an antineoplastic antibiotic derived from various Penicillium fungal species. Mycophenolic acid is an active metabolite of the prodrug mycophenolate mofetil. Mycophenolic acid inhibits inosine monophosphate dehydrogenase (IMPDH), preventing the formation of guanosine monophosphate and synthesis of lymphocyte DNA that results in inhibition of lymphocyte proliferation, antibody production, cellular adhesion, and migration of T and B lymphocytes. Mycophenolic acid also has antibacterial, antifungal, and antiviral activities. (NCI04)
Mycophenolic acid is a member of the class of 2-benzofurans that is 2-benzofuran-1(3H)-one which is substituted at positions 4, 5, 6, and 7 by methyl, methoxy, (2E)-5-carboxy-3-methylpent-2-en-1-yl, and hydroxy groups, respectively. It is an antibiotic produced by Penicillium brevi-compactum, P. stoloniferum, P. echinulatum and related species. An immunosuppressant, it is widely used (partiularly as its sodium salt and as the 2-(morpholin-4-yl)ethyl ester prodrug, mycophenolate mofetil) to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an antineoplastic agent, an antimicrobial agent, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor, an immunosuppressive agent, a mycotoxin, a Penicillium metabolite, an environmental contaminant, a xenobiotic and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, a monocarboxylic acid and a member of 2-benzofurans. It derives from a hex-4-enoic acid. It is a conjugate acid of a mycophenolate.
Mycophenolic acid, also known as mycophenolate or acide mycophenolique, belongs to the class of organic compounds known as phthalides. Phthalides are compounds containing a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety, . Mycophenolic acid is a drug which is used for the prophylaxis of organ rejection in patients receiving allogeneic renal transplants, administered in combination with cyclosporine and corticosteroids. Mycophenolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mycophenolic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolic acid is primarily located in the membrane (predicted from logP). Mycophenolic acid participates in a number of enzymatic reactions. In particular, Mycophenolic acid and uridine diphosphate glucuronic acid can be converted into mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 2B7. In addition, Mycophenolic acid and uridine diphosphate glucuronic acid can be converted into mycophenolic acid glucuronide and uridine 5'-diphosphate; which is mediated by the enzymes UDP-glucuronosyltransferase 1-8 and UDP-glucuronosyltransferase 1-9. In humans, mycophenolic acid is involved in the mycophenolic Acid metabolism pathway. Mycophenolic acid is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 483-60-3
VCID: VC0142936
InChI: InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Molecular Formula: C₁₇H₂₀O₆
Molecular Weight: 320.3 g/mol

6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid

CAS No.: 483-60-3

Reference Standards

VCID: VC0142936

Molecular Formula: C₁₇H₂₀O₆

Molecular Weight: 320.3 g/mol

6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid - 483-60-3

CAS No. 483-60-3
Product Name 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid
Molecular Formula C₁₇H₂₀O₆
Molecular Weight 320.3 g/mol
IUPAC Name (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Standard InChI InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Standard InChIKey HPNSFSBZBAHARI-UHFFFAOYSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Melting Point 141 °C
141.0 °C
141°C
Physical Description Solid
Description Mycophenolic Acid is an antineoplastic antibiotic derived from various Penicillium fungal species. Mycophenolic acid is an active metabolite of the prodrug mycophenolate mofetil. Mycophenolic acid inhibits inosine monophosphate dehydrogenase (IMPDH), preventing the formation of guanosine monophosphate and synthesis of lymphocyte DNA that results in inhibition of lymphocyte proliferation, antibody production, cellular adhesion, and migration of T and B lymphocytes. Mycophenolic acid also has antibacterial, antifungal, and antiviral activities. (NCI04)
Mycophenolic acid is a member of the class of 2-benzofurans that is 2-benzofuran-1(3H)-one which is substituted at positions 4, 5, 6, and 7 by methyl, methoxy, (2E)-5-carboxy-3-methylpent-2-en-1-yl, and hydroxy groups, respectively. It is an antibiotic produced by Penicillium brevi-compactum, P. stoloniferum, P. echinulatum and related species. An immunosuppressant, it is widely used (partiularly as its sodium salt and as the 2-(morpholin-4-yl)ethyl ester prodrug, mycophenolate mofetil) to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an antineoplastic agent, an antimicrobial agent, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor, an immunosuppressive agent, a mycotoxin, a Penicillium metabolite, an environmental contaminant, a xenobiotic and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, a monocarboxylic acid and a member of 2-benzofurans. It derives from a hex-4-enoic acid. It is a conjugate acid of a mycophenolate.
Mycophenolic acid, also known as mycophenolate or acide mycophenolique, belongs to the class of organic compounds known as phthalides. Phthalides are compounds containing a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety, . Mycophenolic acid is a drug which is used for the prophylaxis of organ rejection in patients receiving allogeneic renal transplants, administered in combination with cyclosporine and corticosteroids. Mycophenolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mycophenolic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolic acid is primarily located in the membrane (predicted from logP). Mycophenolic acid participates in a number of enzymatic reactions. In particular, Mycophenolic acid and uridine diphosphate glucuronic acid can be converted into mycophenolic acid O-acyl-glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 2B7. In addition, Mycophenolic acid and uridine diphosphate glucuronic acid can be converted into mycophenolic acid glucuronide and uridine 5'-diphosphate; which is mediated by the enzymes UDP-glucuronosyltransferase 1-8 and UDP-glucuronosyltransferase 1-9. In humans, mycophenolic acid is involved in the mycophenolic Acid metabolism pathway. Mycophenolic acid is a potentially toxic compound.
Solubility Insoluble
3.55e-02 g/L
Synonyms Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
PubChem Compound 446541
Last Modified Nov 11 2021
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